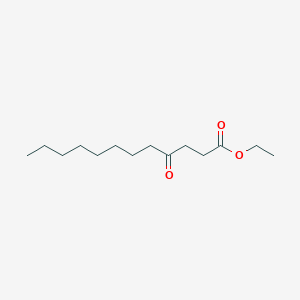

Dodecanoic acid, 4-oxo-, ethyl ester

Description

Properties

CAS No. |

59941-35-4 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

ethyl 4-oxododecanoate |

InChI |

InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-13(15)11-12-14(16)17-4-2/h3-12H2,1-2H3 |

InChI Key |

GSECHIHYKBKSOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Ethyl Dodecanoate (Ethyl Laurate): Lacks the 4-oxo group, making it less polar and more volatile. It is prevalent in natural extracts (e.g., S. platensis, 27.71% relative content) and contributes to fruity aromas in wines, cheeses, and fermented beverages .

- Dodecanoic Acid, Methyl Ester: The methyl ester analog shows higher thermal stability under supercritical conditions (e.g., degradation at 400°C vs. 300°C for dodecanoic acid) and stronger antibacterial/antiviral activity compared to ethyl esters .

- Dodecanoic Acid, 3-Hydroxy-, Ethyl Ester: The hydroxyl group enhances polarity and bioactivity, correlating with antifungal properties in microbial studies .

Table 1: Key Properties of Dodecanoic Acid Derivatives

Thermal and Chemical Stability

- Ethyl Dodecanoate: Degrades at elevated temperatures (e.g., reduced from 8.22% at 300°C to 0.07% at 400°C in supercritical organic solvents) .

- Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher thermal stability, as seen in biodiesel production . The 4-oxo group in ethyl 4-oxododecanoate may increase susceptibility to oxidation or hydrolysis due to ketone reactivity.

Flavor and Volatile Compound Profiles

- Ethyl Dodecanoate: A key aroma compound in wines (e.g., smoke-tainted Cabernet Sauvignon) and cheeses, imparting grape-like and fruity notes . Its concentration increases with microbial activity (e.g., Kluyveromyces marxianus fermentation boosts levels by 177.91% in persimmon wine) .

- Ethyl 4-Oxododecanoate: Expected to contribute more complex, oxidized flavor notes due to the ketone group, though this requires empirical validation.

Q & A

Q. Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying esters like dodecanoic acid derivatives. Retention time (Rt) and fragmentation patterns are critical for differentiation. For example, ethyl dodecanoate in grape extracts was identified via Rt = 14.885 and specific ion fragments .

- Calibration with internal standards (e.g., deuterated analogs) improves accuracy in quantitative analysis, as seen in studies on rum distillates and jujube brandy .

- SPME (Solid-Phase Microextraction) is effective for volatile ester extraction from biological samples, minimizing matrix interference .

Advanced: How can synthetic routes for this compound be optimized?

Q. Answer :

- Multi-step esterification : For structurally complex esters (e.g., hydroxylated or keto derivatives), a two-step process is recommended:

- Oxidation : Introduce the 4-oxo group to dodecanoic acid using selective oxidizing agents (e.g., Jones reagent).

- Esterification : React the oxidized acid with ethanol via acid-catalyzed (e.g., H₂SO₄) or enzymatic methods .

- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track keto-group formation and esterification progress .

- Solvent optimization : Non-polar solvents (toluene) enhance yield by reducing side reactions like keto-enol tautomerization .

Basic: What role does dodecanoic acid ethyl ester play in flavor chemistry, and how can its 4-oxo derivative be studied similarly?

Q. Answer :

- Ethyl dodecanoate contributes fruity/floral notes in foods (e.g., apple, jujube brandy) and is identified via GC-Olfactometry (GC-O) .

- For the 4-oxo derivative:

Advanced: How do metabolic pathways involving ethyl dodecanoate inform research on its 4-oxo analog?

Q. Answer :

- Microbial metabolism : Ethyl dodecanoate is hydrolyzed to lauric acid and ethanol by esterases in Saccharomyces spp. . The 4-oxo derivative may undergo similar enzymatic cleavage, releasing 4-oxododecanoic acid—a potential β-oxidation substrate.

- Plant systems : Ethyl dodecanoate in apples is linked to fatty acid metabolism under stress (e.g., electrolyzed water treatment) . Study 4-oxo derivatives in plant-pathogen interactions using isotopic tracing (¹³C-labeled esters) .

Advanced: What are the challenges in distinguishing this compound from positional isomers (e.g., 3-oxo derivatives)?

Q. Answer :

- Chromatographic separation : Optimize GC column polarity (e.g., DB-WAX) to resolve Rt differences between 3-oxo and 4-oxo isomers. In grape studies, Rt shifts of 0.1–0.3 min were critical for isomer identification .

- MS/MS differentiation : Use collision-induced dissociation (CID) to compare fragment ions. For example, 4-oxo derivatives may produce unique α-cleavage fragments (e.g., m/z 85 vs. m/z 99 for 3-oxo) .

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR can pinpoint the keto group’s position via carbonyl carbon shifts (δ ~205–215 ppm) .

Basic: How is ethyl dodecanoate stabilized in biological studies, and what applies to its 4-oxo derivative?

Q. Answer :

- Storage conditions : Ethyl dodecanoate is stored at –20°C in amber vials to prevent oxidation . For the 4-oxo derivative, add antioxidants (e.g., BHT) to inhibit keto-group degradation.

- Matrix compatibility : In animal feed trials, ethyl dodecanoate was stabilized using lipid-based carriers . Apply similar emulsification techniques (e.g., Tween-80) for 4-oxo derivative delivery in vivo.

Advanced: What interactions between ethyl dodecanoate and biological macromolecules are relevant to its 4-oxo analog?

Q. Answer :

- Protein binding : Ethyl dodecanoate interacts with serum albumin, altering conformation . For the 4-oxo derivative, use surface plasmon resonance (SPR) to quantify binding affinity with lipases or transporters.

- Membrane interactions : Lauric acid esters integrate into lipid bilayers, affecting fluidity . Study 4-oxo derivatives via fluorescence anisotropy to assess membrane disruption potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.